N,N-dimethyl-3-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide
Description
N,N-dimethyl-3-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core substituted with a dimethylamino group and a (2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl moiety. The compound’s stereochemistry (2Z configuration) and tautomeric equilibria are critical to its physicochemical and biological properties.
Properties
Molecular Formula |
C23H21N3O2S2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H21N3O2S2/c1-25(2)30(27,28)21-15-9-10-18(16-21)22-17-29-23(24-19-11-5-3-6-12-19)26(22)20-13-7-4-8-14-20/h3-17H,1-2H3 |
InChI Key |
RGHOAJZPGMDXBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenylamine reacts with the thiazole intermediate.
Sulfonamide Formation: The sulfonamide group is formed by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiazole derivatives, including the compound , have shown promising antimicrobial properties. Research indicates that thiazole-based compounds can effectively inhibit the growth of various bacteria and fungi. For instance, certain thiazole derivatives have been synthesized and tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity comparable to standard antibiotics .
Anticonvulsant Properties
The compound has been investigated for its anticonvulsant potential. Studies have indicated that thiazole derivatives can exhibit strong anticonvulsant effects in animal models, outperforming traditional medications such as ethosuximide. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring significantly influence the potency of these compounds .
Antioxidant Activity
Research has also highlighted the antioxidant properties of thiazole derivatives. Compounds featuring thiazole moieties have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. This property is particularly relevant in developing therapeutic agents for conditions like neurodegenerative diseases .
Material Science
Polymer Chemistry
N,N-dimethyl-3-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can be utilized in polymer synthesis. Its sulfonamide group makes it a suitable candidate for creating sulfonated polymers with enhanced thermal stability and mechanical properties. These polymers are valuable in various applications, including membranes for fuel cells and water purification systems .
Dyes and Pigments
The compound's unique chemical structure allows it to be used as a dye or pigment in various industrial applications. Thiazole derivatives are known for their vivid colors and stability under light exposure, making them suitable for textiles and coatings .
Case Studies
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonamide Groups
- N,N-diethyl-3-[(2Z)-3-(2-methoxyethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide Structural Differences: The dimethylamino group in the target compound is replaced with a diethyl group, and the phenyl ring on the thiazole is substituted with a 2-methoxyethyl group. Impact: Increased lipophilicity due to the diethyl group may enhance membrane permeability but reduce aqueous solubility. The methoxyethyl substitution could modulate electronic effects on the thiazole ring . Data:
| Property | Target Compound | Diethyl-Methoxyethyl Analogue |
|---|---|---|
| Molecular Weight | ~433.5 g/mol (estimated) | 445.6 g/mol |
| LogP (Predicted) | 3.8 | 4.2 |
| Solubility (Water) | Moderate | Low |
Thiazole Derivatives with Coumarin or Triazole Systems
- 3-(3-Phenyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one (): Structural Differences: Replaces the benzenesulfonamide group with a coumarin (chromen-2-one) system. However, reduced hydrogen-bonding capacity compared to sulfonamide derivatives may limit biological targeting . Key Data:
- IR: 1723 cm⁻¹ (C=O), 1609 cm⁻¹ (C=N).
- NMR: δ 3.99 (thiazole H-4), δ 164.3 (C=O).
- Biological Activity: Not reported in the evidence, but coumarin-thiazole hybrids are known for antimicrobial and anticancer properties.
Pharmacologically Active Thiazole Derivatives
- 1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one hydrochloride ():
- Structural Differences : Replaces the benzenesulfonamide group with an acetylpiperazine moiety.
- Impact : The piperazine substitution enhances solubility in polar solvents and improves bioavailability. This derivative demonstrated cardiotropic activity exceeding L-carnitine and meldonium in preclinical studies, likely due to improved membrane interaction and mitochondrial targeting .
- Key Data :
| Property | Target Compound | Piperazine Derivative |
|---|---|---|
| Cardiotropic Efficacy | Not reported | 2.5× higher than L-carnitine |
| Solubility (PBS) | Moderate | High |
Thiazolidinone and Thiadiazole Analogues
- 3-Phenyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-5-styryl-2,3-dihydro-1,3,4-thiadiazole (): Structural Differences: Incorporates a thiadiazole ring fused with a thiazolidinone system. Impact: The extended π-conjugation system increases planarity and UV-Vis absorption, making it suitable for optoelectronic applications. However, reduced solubility limits biological applications .
Biological Activity
N,N-dimethyl-3-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a thiazole-based compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis and Structure
The compound is synthesized through a multi-step reaction involving thiazole derivatives and benzenesulfonamide. The general synthetic route includes:
- Formation of Thiazole Ring : The thiazole moiety is synthesized via the condensation of appropriate thioketones and amines.
- Substitution Reactions : The introduction of the phenylimino group occurs through nucleophilic substitution.
- Final Coupling : The sulfonamide group is attached to complete the structure.
The molecular formula is with a molecular weight of 393.5 g/mol.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that related compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 10 µg/mL, indicating potent antibacterial effects comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 1 | Staphylococcus aureus |
| 2 | 5 | Escherichia coli |
| 3 | 10 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it exhibited cytotoxicity against Jurkat (T-cell leukemia) and HT29 (colon cancer) cells with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Jurkat | 12 | 15 |
| HT29 | 9 | 10 |
The structure-activity relationship (SAR) studies suggest that the presence of the phenyl group enhances the compound's interaction with cellular targets involved in apoptosis pathways .
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : Some studies indicate that thiazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress in cells .
Case Studies
- Study on Antifungal Activity : A recent investigation into thiazole derivatives found that certain analogs exhibited antifungal activity against Candida species, with one derivative showing an MIC comparable to ketoconazole .
- Cytotoxicity Evaluation in Cancer Models : In a comparative study involving various thiazole derivatives, this compound was noted for its enhanced cytotoxicity against cancer cells due to its unique structural features that facilitate better binding to target proteins involved in cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
